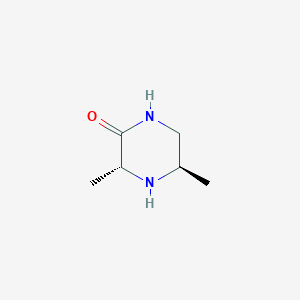

(3R,5R)-3,5-dimethylpiperazin-2-one

Description

(3R,5R)-3,5-Dimethylpiperazin-2-one is a chiral piperazin-2-one derivative characterized by methyl groups at the 3R and 5R positions of its six-membered heterocyclic ring. Piperazin-2-ones (diketopiperazines) are a class of compounds with a cyclic diamide structure, often studied for their conformational rigidity, hydrogen-bonding capabilities, and bioactivity. The stereochemistry of the methyl groups in this compound likely influences its physicochemical properties, such as solubility and lipophilicity, as well as its interactions with biological targets.

Properties

IUPAC Name |

(3R,5R)-3,5-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-4-3-7-6(9)5(2)8-4/h4-5,8H,3H2,1-2H3,(H,7,9)/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZBIOXYNMRLJS-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)C(N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC(=O)[C@H](N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3,5-dimethylpiperazin-2-one typically involves the cyclization of appropriate diamines or amino alcohols under controlled conditions. One common method includes the reaction of 1,2-diaminopropane with acetone in the presence of a suitable catalyst to form the piperazine ring. The reaction conditions often require a solvent such as ethanol and a temperature range of 50-70°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of biocatalysts in industrial settings can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3,5-dimethylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted piperazines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazines, which can be further utilized in various chemical syntheses .

Scientific Research Applications

(3R,5R)-3,5-dimethylpiperazin-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes

Mechanism of Action

The mechanism of action of (3R,5R)-3,5-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzyme activity or alteration of receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazin-2-one Derivatives

2.1.1. 4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one (CAS 1235670-92-4)

- Structure : Features a piperazin-2-one core with a 3,5-dimethylpyrazole moiety attached via an acetyl group.

- Applications : Marketed as a pharmaceutical intermediate, suggesting utility in drug synthesis (e.g., kinase inhibitors or anti-inflammatory agents) .

2.1.2. N1-(β-hydroxyethyl)-3,3-pentamethylene-5,5-dimethylpiperazin-2-one

- Structure: Contains a β-hydroxyethyl group and pentamethylene substituents on the piperazinone ring.

- Applications: Patented as a stabilizer in polymer or cosmetic formulations, indicating non-pharmaceutical industrial uses .

Natural Amino Sugar Analogs

2.2.1. BR13 (Pipecolic Acid Derivative)

- Structure: A piperidine-based amino acid glycoside with hydroxyl and hydroxymethyl groups.

- Key Differences : Unlike the target compound, BR13 lacks a cyclic diamide structure but shares stereochemical complexity. Its hydroxyl groups facilitate strong hydrogen bonding, contributing to glucosidase and disaccharidase inhibition.

2.2.2. Bulgecinine

- Structure : A deoxy piperidine derivative and component of the glycopeptide antibiotic bulgecin.

- Key Differences : The absence of a ketone group reduces hydrogen-bonding capacity, but its integration into a larger glycopeptide structure enables bacterial cell wall disruption.

- Applications : Used in antibiotics targeting Gram-negative bacteria .

Spiro and Alkyl-Substituted Piperazinones

2.3.1. trans-1,2-Cyclohexane-bis-(N1-5,5-dimethyl-3,3-pentamethylene-2-piperazinone)

- Structure: A spiro compound with two piperazinone rings linked via a cyclohexane backbone.

- Key Differences : The spiro architecture and extended alkyl chains enhance thermal stability and rigidity, making it suitable for high-performance polymer additives.

- Applications : Patented for use in UV stabilizers or flame retardants .

Comparative Data Table

Key Research Findings

Stereochemical Influence : The (3R,5R) configuration in the target compound may confer selective binding to chiral biological targets, analogous to BR13’s stereospecific enzyme inhibition .

Substituent Effects : Alkyl or aromatic substituents (e.g., acetyl-pyrazole in ) enhance hydrophobic interactions but may reduce metabolic stability compared to simpler methyl groups .

Industrial vs. Pharmaceutical Use: Piperazinones with bulky substituents (e.g., pentamethylene) are prioritized for industrial applications, while smaller analogs are explored for drug design .

Biological Activity

(3R,5R)-3,5-dimethylpiperazin-2-one is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a piperazine ring with two methyl groups at the 3 and 5 positions and a carbonyl group at the 2 position. Its molecular formula is C₈H₁₈N₂O, with a molecular weight of approximately 158.25 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential to inhibit the growth of various bacterial strains and fungi. For instance, studies demonstrate its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that it could serve as a lead compound for the development of new antimicrobial agents.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication, making it a candidate for further exploration in antiviral drug development.

Central Nervous System Effects

This compound shows promise in modulating central nervous system (CNS) activities. It has been linked to potential anxiolytic and antidepressant effects due to its interaction with neurotransmitter systems. Research indicates that it may act on serotonin and dopamine receptors, which are crucial for mood regulation.

Anticancer Potential

Emerging studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes in oncology. The compound's structure allows it to interact with various cellular targets involved in cancer progression.

The biological activity of this compound is believed to arise from its ability to bind to specific receptors and enzymes within the body. This binding can modulate enzyme activity or receptor conformation, thereby influencing various biochemical pathways.

Interaction with Receptors

The compound's interaction with neurotransmitter receptors plays a significant role in its CNS effects. For example:

- Serotonin Receptors : Modulation of serotonin receptors may contribute to its anxiolytic effects.

- Dopamine Receptors : Interaction with dopamine receptors could explain potential antidepressant properties.

Enzyme Inhibition

Inhibition of certain enzymes involved in microbial metabolism may account for its antimicrobial properties. By disrupting these pathways, this compound can hinder the growth and replication of pathogens.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key structural features and biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Piperazine ring with methyl groups | Exhibits antimicrobial and CNS activity |

| (1R)-1-(4-methylpiperazin-1-yl)propan-1-one | Piperazine ring with different substitution | Potentially more effective in CNS applications |

| 4-(4-(1-(4-fluorophenyl)piperidin-1-yl)butanoyl | Contains additional aromatic functionality | Enhanced potency against certain cancer types |

| (3S)-n-(2-hydroxyethyl)-piperazine | Hydroxyethyl substitution | Improved solubility and bioavailability |

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several piperazine derivatives including this compound against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and E. coli strains.

- CNS Activity Investigation : In a study assessing the anxiolytic potential of various compounds in rodent models, this compound demonstrated reduced anxiety-like behavior when administered at specific dosages.

- Cancer Cell Line Study : Research conducted on human cancer cell lines showed that treatment with this compound resulted in increased apoptosis rates compared to untreated controls. This suggests a potential role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.